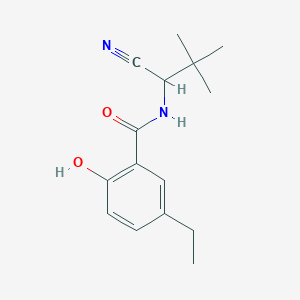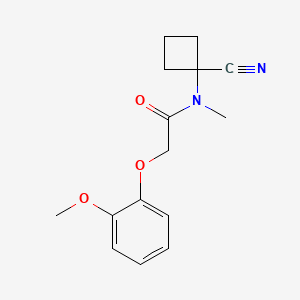
(Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, also known as BPTAA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. BPTAA is a member of the acrylonitrile series, and its chemical structure is based on a thiazole ring and a butylphenyl group.
Aplicaciones Científicas De Investigación
Optoelectronic Device Development
Donor-acceptor substituted thiophene dyes, including derivatives similar to (Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, have been synthesized for optoelectronic device applications, such as protecting human eyes and optical sensors, and for stabilizing light sources in optical communications. These dyes demonstrate significant nonlinear optical limiting behavior under specific laser excitation, attributed to a two-photon absorption process. The development of such chromophores offers potential in photonic and optoelectronic devices due to their excellent optical limiting performance (Anandan et al., 2018).
Fluorescence Quenching for Environmental Sensing
Amine-functionalized α-cyanostilbene derivatives, structurally related to (Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, have been designed for the specific recognition of picric acid (PA), a notable environmental and biological pollutant. The formation of host-guest complexes with PA leads to enhanced fluorescence quenching, enabling sensitive and selective detection in both aqueous media and the solid phase. This highlights the potential of such compounds in environmental sensing and monitoring applications (Ding et al., 2014).
Photonic and Electronic Applications
The synthesis of diphenylacrylonitrile derivatives, such as (Z)-3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)-2-(4-methoxyphenyl)-acrylonitrile (β-CN-TPA), demonstrates aggregation-enhanced emission (AIE) effects. These molecules exhibit unique mechano-fluorochromic properties, changing fluorescence color under hydrostatic pressure, which could be advantageous in developing novel materials for photonic and electronic applications (Ouyang et al., 2016).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition performance on iron surfaces, utilizing density functional theory (DFT) calculations and molecular dynamics simulations. While not directly mentioning (Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, the study of similar structures offers insights into the mechanisms of corrosion inhibition, which could be crucial for the protection of metals in various industrial applications (Kaya et al., 2016).
Propiedades
IUPAC Name |
(Z)-3-(4-butylanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3S/c1-2-3-4-15-5-8-18(9-6-15)26-13-17(12-25)22-27-21(14-28-22)16-7-10-19(23)20(24)11-16/h5-11,13-14,26H,2-4H2,1H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVHYAIZBKWHNC-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate](/img/structure/B2617224.png)
![4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B2617225.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2617228.png)

![N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617231.png)
![4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2617233.png)

![N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2617235.png)


![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)
![Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2617242.png)
![(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2617243.png)
